molecular formula C21H17N3O3S B11192868 N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide

N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide

Cat. No.: B11192868
M. Wt: 391.4 g/mol
InChI Key: YAQOWKFORNNXEU-UHFFFAOYSA-N
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Description

N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide, also known by its IUPAC name, is a chemical compound with the molecular formula C33H27ClN4O6. Its structure consists of a naphthalene core attached to a thiadiazole ring, which in turn bears a carboxamide group and two methoxyphenyl substituents . This compound has intriguing properties that make it relevant in various scientific fields.

Preparation Methods

Synthetic Routes: The synthetic routes for N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide involve the condensation of appropriate precursors. While specific methods may vary, a common approach includes the reaction of a naphthalene-1-carboxylic acid derivative with a 1,3,4-thiadiazole-2-amine under suitable conditions.

Industrial Production: Industrial-scale production typically employs efficient and scalable methods. detailed information on large-scale synthesis remains proprietary.

Chemical Reactions Analysis

Reactivity: This compound can undergo various reactions, including:

    Oxidation: Oxidative processes can modify the methoxy groups or the thiadiazole ring.

    Reduction: Reduction reactions may target the carbonyl group or other functional moieties.

    Substitution: Substituents on the phenyl rings can be replaced using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO) or hydrogen peroxide (HO) are commonly used.

    Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are suitable reducing agents.

    Substitution: Various halogenating agents (e.g., bromine, chlorine) can be employed.

Major Products: The specific products depend on the reaction conditions and the substituents present. Detailed studies are needed to identify major reaction products.

Scientific Research Applications

N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide finds applications in:

    Chemistry: As a versatile building block for designing novel compounds.

    Biology: It may exhibit biological activity, making it relevant for drug discovery.

    Medicine: Potential therapeutic applications warrant investigation.

    Industry: Its unique structure could lead to innovative materials.

Mechanism of Action

The compound’s mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide is unique, similar compounds include:

    Naphthalene derivatives: Explore related naphthalene-based structures.

    Thiadiazole-containing compounds: Investigate other thiadiazole derivatives.

Properties

Molecular Formula

C21H17N3O3S

Molecular Weight

391.4 g/mol

IUPAC Name

N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide

InChI

InChI=1S/C21H17N3O3S/c1-26-17-11-10-14(12-18(17)27-2)20-23-24-21(28-20)22-19(25)16-9-5-7-13-6-3-4-8-15(13)16/h3-12H,1-2H3,(H,22,24,25)

InChI Key

YAQOWKFORNNXEU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC=CC4=CC=CC=C43)OC

Origin of Product

United States

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